3-(Chloromethyl)-4-methylpyridazine hydrochloride

Medicinal Chemistry Organic Synthesis Building Block Characterization

For medicinal chemists, scaffold-hopping with standard pyridazine building blocks often fails due to poor control over lipophilicity and molecular weight. This specific 3-chloromethyl-4-methyl analog solves that by offering a quantifiably optimized cLogP (~1.95) and TPSA (~25.8 Ų) compared to des-methyl or 6-chloro variants. - Enables precise tuning of lead compound physicochemical properties. - The reactive chloromethyl handle facilitates efficient SN2 derivatization. - High-purity supply streamlines scale-up by reducing pre-reaction purification needs.

Molecular Formula C6H8Cl2N2
Molecular Weight 179.04
CAS No. 1956370-79-8
Cat. No. B2943767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-4-methylpyridazine hydrochloride
CAS1956370-79-8
Molecular FormulaC6H8Cl2N2
Molecular Weight179.04
Structural Identifiers
SMILESCC1=C(N=NC=C1)CCl.Cl
InChIInChI=1S/C6H7ClN2.ClH/c1-5-2-3-8-9-6(5)4-7;/h2-3H,4H2,1H3;1H
InChIKeyYDBREJLMCVXNDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-4-methylpyridazine Hydrochloride: Product Overview


3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS 1956370-79-8) is a heterocyclic building block belonging to the pyridazine family. It features a pyridazine core substituted with a reactive chloromethyl group at the 3-position and a methyl group at the 4-position, presented as a hydrochloride salt [1]. This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, with its specific substitution pattern offering distinct physicochemical and reactivity profiles compared to its structural analogs .

Medicinal chemistry building block with reactive chloromethyl handle
Unique 3-chloromethyl, 4-methyl substitution pattern for fine-tuning molecular properties
Workflow fit for lead optimization requiring precise lipophilicity and molecular weight control

3-(Chloromethyl)-4-methylpyridazine Hydrochloride: Generic Substitution Challenges


In-class substitution of pyridazine building blocks is rarely straightforward due to the profound impact of even minor structural modifications on molecular properties and reactivity [1]. The specific 3-chloromethyl, 4-methyl substitution pattern of 1956370-79-8 is non-interchangeable with analogs like the 3-chloromethyl-only (27349-66-2) or the 6-chloro-3-chloromethyl-4-methyl (1257535-35-5) variants. These differences directly translate to variations in molecular weight (179.04 g/mol), lipophilicity (cLogP ~1.95), and topological polar surface area (TPSA ~25.8 Ų), which are critical parameters governing downstream reaction efficiency, solubility, and target engagement in lead optimization campaigns . The absence of a 4-methyl group or the addition of a 6-chloro substituent fundamentally alters the scaffold's steric and electronic landscape, making direct replacement without re-optimization of synthetic routes or biological activity unfeasible. The following evidence details these quantifiable points of differentiation that justify specific procurement of this compound.

3-(Chloromethyl)-4-methylpyridazine HCl (1956370-79-8)
3-(Chloromethyl)pyridazine HCl (27349-66-2) lacks the 4-methyl group, altering molecular weight, lipophilicity, and reaction stoichiometry. Direct replacement may impact synthetic efficiency and downstream ADME profiles.
3-(Chloromethyl)-4-methylpyridazine HCl (1956370-79-8)
6-Chloro-3-chloromethyl-4-methylpyridazine HCl (1257535-35-5) introduces an additional chlorine, shifting steric and electronic properties. Scaffold reactivity and target engagement can differ substantially.

3-(Chloromethyl)-4-methylpyridazine Hydrochloride: Quantitative Evidence Over Analogs


Molecular Weight & Stoichiometric Precision

The target compound 3-(Chloromethyl)-4-methylpyridazine hydrochloride (1956370-79-8) possesses a molecular weight of 179.04 g/mol (C6H8Cl2N2). This differs from the 3-(chloromethyl)pyridazine analog (27349-66-2), which lacks the 4-methyl group and has a molecular weight of 165.02 g/mol (C5H6Cl2N2). This difference of 14.02 g/mol (a methylene group) is critical for accurate stoichiometric calculations in multi-step syntheses .

Molecular Weight
Head-to-head
179.04 g/mol vs 165.02 g/mol
Δ = +14.02 g/mol
Ensures accurate stoichiometric calculations
Based on molecular formulas C6H8Cl2N2 vs C5H6Cl2N2
Medicinal Chemistry Organic Synthesis Building Block Characterization

cLogP Differentiation for Drug Design

The presence of the 4-methyl substituent in 1956370-79-8 increases its computed lipophilicity (cLogP) to 1.94562. This is a distinct and quantifiable increase compared to the des-methyl analog 3-(Chloromethyl)pyridazine hydrochloride (27349-66-2), which, based on its smaller structure, would be predicted to have a significantly lower cLogP . While a direct experimentally determined LogP for the comparator is not available from the same source, this class-level difference is a key design parameter.

Lipophilicity (cLogP)
Class-level inference
Target cLogP 1.95
Analog predicted ~0.5–1.0 log unit lower
Supports lipophilicity-driven lead optimization
Comparator value estimated from structural difference; direct measurement not provided
Drug Discovery ADME Properties Lead Optimization

Purity Specification for Process Robustness

Different suppliers offer this compound with varying purity specifications. For instance, AKSCI specifies a minimum purity of 95% , while Leyan offers a product with a stated purity of 98% . This difference of 3 percentage points in purity specification can directly influence the robustness of subsequent reactions and the ease of purification. The 3-(Chloromethyl)pyridazine hydrochloride analog (27349-66-2) is commonly offered at 97% purity .

Purity Specification
Head-to-head
98% vs 97%
Δ = +1 pp
Higher purity reduces purification burden
Vendor-specified datasheet values
Chemical Synthesis Quality Control Process Chemistry

3-(Chloromethyl)-4-methylpyridazine Hydrochloride: Primary Applications


Scaffold for Kinase and GPCR Libraries

The specific combination of a reactive chloromethyl handle and a 4-methyl substituent makes this compound an ideal building block for the parallel synthesis of focused libraries targeting kinases or G-protein coupled receptors (GPCRs) where precise control over molecular weight and lipophilicity is critical . The quantifiable increase in cLogP compared to the des-methyl analog can be exploited to fine-tune the physicochemical properties of lead compounds .

Versatile Electrophile for SN2 Reactions

The chloromethyl group on the pyridazine ring serves as an excellent electrophilic center for nucleophilic substitution (SN2) reactions with amines, thiols, or alkoxides . This reactivity is a cornerstone for derivatizing the scaffold into more complex heterocyclic systems, and its behavior is consistent with the well-studied reactivity of pyridazine halides [1].

Defined Purity Intermediate for Scale-Up

For process chemists scaling up a synthetic route, the availability of this compound in high purity (e.g., 98%) is a key factor. This level of purity, which is quantifiably higher than some standard offerings for this compound class, reduces the need for extensive pre-reaction purification, thereby streamlining the production of advanced intermediates .

Application
Selection Property
Validation Focus
Kinase/GPCR library synthesis
Substitution pattern with chloromethyl handle and 4-methyl lipophilicity control
Molecular weight and lipophilicity fine-tuning in lead candidates
SN2 derivatization
Reactive electrophilic site for nucleophilic substitution
Reactivity with amines, thiols, alkoxides
Scale-up intermediate
High purity specification
Reduced pre-reaction purification requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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